molecular formula C9H8N2O2 B1600305 Methyl imidazo[1,5-a]pyridine-8-carboxylate CAS No. 151509-02-3

Methyl imidazo[1,5-a]pyridine-8-carboxylate

Cat. No. B1600305
CAS RN: 151509-02-3
M. Wt: 176.17 g/mol
InChI Key: AHAGTFJLGJGKNN-UHFFFAOYSA-N
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Description

“Methyl imidazo[1,5-a]pyridine-8-carboxylate” is a chemical compound that is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has a molecular weight of 176.17 .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine, which includes “Methyl imidazo[1,5-a]pyridine-8-carboxylate”, has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Molecular Structure Analysis

The InChI code for “Methyl imidazo[1,5-a]pyridine-8-carboxylate” is 1S/C9H8N2O2/c1-13-9(12)7-3-2-5-11-6-4-10-8(7)11/h2-6H,1H3 . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

Imidazo[1,5-a]pyridine, including “Methyl imidazo[1,5-a]pyridine-8-carboxylate”, can undergo a variety of chemical reactions. These include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Physical And Chemical Properties Analysis

“Methyl imidazo[1,5-a]pyridine-8-carboxylate” is a powder at room temperature .

Scientific Research Applications

Agrochemicals

Methyl imidazo[1,5-a]pyridine-8-carboxylate serves as a significant structural component in the synthesis of various agrochemicals. Its unique structure allows for the creation of compounds that can be used as pesticides, herbicides, and fungicides. The development of these agrochemicals is crucial for enhancing crop protection and improving agricultural productivity .

Pharmaceutical Industry

In the pharmaceutical sector, this compound is utilized in the synthesis of drugs due to its medicinal properties. It’s particularly noted for its role in creating molecules with potential anti-cancer activities. The compound’s ability to interact with biological systems makes it a valuable asset for drug design and discovery .

Material Science

The structural characteristics of Methyl imidazo[1,5-a]pyridine-8-carboxylate make it suitable for use in material science. It can be incorporated into the design of new materials with specific properties, such as increased durability or enhanced electrical conductivity. This has implications for developing advanced materials for various technological applications .

Optoelectronic Devices

This compound’s versatility extends to the field of optoelectronics, where it’s used in the development of devices that detect and control light. It can be a part of the construction of LEDs, solar cells, and other light-manipulating technologies. Its role in these devices is pivotal for improving energy efficiency and performance .

Chemical Sensors

Methyl imidazo[1,5-a]pyridine-8-carboxylate derivatives are employed as chemical sensors due to their luminescent properties. These sensors can detect the presence of various substances, making them useful in environmental monitoring, medical diagnostics, and industrial process control .

Bioimaging and Fluorescent Probes

The compound’s luminescent nature also makes it an excellent candidate for use in bioimaging. It can be used to create fluorescent probes that help in visualizing biological processes at the molecular level. This is particularly useful in research areas like cell biology and neuroscience, where understanding the intricate workings of cells and tissues is essential .

Safety And Hazards

“Methyl imidazo[1,5-a]pyridine-8-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Future Directions

The synthesis of imidazo[1,5-a]pyridine, including “Methyl imidazo[1,5-a]pyridine-8-carboxylate”, continues to be a subject of intense research . Future directions may include the development of new synthetic methodologies and the exploration of its potential applications in agrochemicals and pharmaceuticals .

properties

IUPAC Name

methyl imidazo[1,5-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-3-2-4-11-6-10-5-8(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAGTFJLGJGKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN2C1=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438851
Record name Methyl imidazo[1,5-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl imidazo[1,5-a]pyridine-8-carboxylate

CAS RN

151509-02-3
Record name Methyl imidazo[1,5-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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